Ethyl 2-(trifluoromethyl)benzoate CAS number and properties
Ethyl 2-(trifluoromethyl)benzoate CAS number and properties
An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)benzoate
This technical guide provides a comprehensive overview of Ethyl 2-(trifluoromethyl)benzoate, a key chemical intermediate in various synthetic applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and safety protocols.
Chemical Identity and Properties
Ethyl 2-(trifluoromethyl)benzoate is an ester of 2-(trifluoromethyl)benzoic acid. Its core structure consists of a benzene ring substituted with a trifluoromethyl group and an ethyl ester group at positions 1 and 2, respectively.
CAS Number: 577-62-8[1][2][3][4] Alternative CAS Number: 31083-13-3[5]
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 2-(trifluoromethyl)benzoate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉F₃O₂ | [1][2][4] |
| Molecular Weight | 218.17 g/mol | [1][4] |
| Boiling Point | 212 °C (at atmospheric pressure) | |
| 90-91 °C (at 10 torr) | [2][3] | |
| Melting Point | -34 °C | |
| Density | 1.045 g/cm³ (at 25 °C) | |
| Flash Point | 90-91 °C (at 10 mm) | [3] |
| Log P (Octanol/Water Partition Coefficient) | 2.59 (at 22.8 °C) |
Safety and Handling
Ethyl 2-(trifluoromethyl)benzoate is classified as a combustible liquid and is toxic to aquatic life. It is also considered an irritant.[2] Proper safety precautions must be observed during handling and storage.
GHS Hazard and Precautionary Statements
| Category | Code | Statement | Source(s) |
| Hazard | H227 | Combustible liquid | |
| H401 | Toxic to aquatic life | ||
| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |
| P370 + P378 | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. | ||
| P403 + P235 | Store in a well-ventilated place. Keep cool. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If inhaled: Move the person to fresh air.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Experimental Protocols
Synthesis of the Precursor: 2-(Trifluoromethyl)benzoic Acid
A common synthetic route to Ethyl 2-(trifluoromethyl)benzoate involves the esterification of its parent acid, 2-(trifluoromethyl)benzoic acid. A patented method for preparing this acid is outlined below.[6]
Objective: To synthesize 2-(trifluoromethyl)benzoic acid from 2-trichloromethyl benzal chloride.
Materials:
-
2-Trichloromethyl benzal chloride
-
Anhydrous hydrogen fluoride
-
Catalyst (as specified in the patent, often a Lewis acid)
-
Nitric acid (50% mass concentration)
Procedure:
-
Fluorination: 2-Trichloromethyl benzal chloride is reacted with anhydrous hydrogen fluoride in the presence of a catalyst. This step converts the trichloromethyl group to a trifluoromethyl group, yielding 2-trifluoromethyl benzyl dichloride.
-
Hydrolysis and Oxidation: The resulting 2-trifluoromethyl benzyl dichloride is then reacted with nitric acid. The mass ratio of 2-trifluoromethyl benzyl dichloride to nitric acid is 1:3. The reaction is carried out at a temperature of 140-150 °C. This step hydrolyzes the dichloromethyl group and oxidizes it to a carboxylic acid.
-
Isolation: After the reaction is complete, the mixture is cooled to below 10 °C. The target product, 2-(trifluoromethyl)benzoic acid, precipitates and is isolated by filtration.
Expected Outcome: The process yields 2-(trifluoromethyl)benzoic acid with a purity of 99.2% and a yield of 95.8%.[6]
Applications in Synthesis
Ethyl 2-(trifluoromethyl)benzoate and its parent acid are valuable building blocks in organic synthesis.
Fungicide Synthesis
2-(Trifluoromethyl)benzoic acid is a key precursor in the synthesis of a new-type wide-spectrum fungicide, N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide.[6] This compound is effective against diseases in grapes, fruits, vegetables, and field crops.
Synthesis of Isocoumarins
Derivatives of benzoates, such as 2-ethynylbenzoates, are used in the synthesis of isocoumarins.[7][8] These reactions can be initiated by an intermolecular nucleophilic attack, followed by heterocyclization.[7][8] The resulting isocoumarin cores are of interest due to their potential biological activities, including the inhibition of human acetylcholinesterase (hAChE).[7][8][9]
Visualizations
Synthesis Workflow for 2-(Trifluoromethyl)benzoic Acid
Caption: Synthesis workflow for 2-(trifluoromethyl)benzoic acid.
Role as a Building Block in Fungicide Synthesis
References
- 1. scbt.com [scbt.com]
- 2. 577-62-8 Cas No. | Ethyl 2-(trifluoromethyl)benzoate | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. ethyl 2-(trifluoromethyl)benzoate | CAS#:577-62-8 | Chemsrc [chemsrc.com]
- 4. 2-Trifluoromethylbenzoic acid, ethyl ester [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 7. Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]

